molecular formula C9H12N2O3 B1474075 1-(2-Cyanoacetyl)piperidine-4-carboxylic acid CAS No. 1789884-34-9

1-(2-Cyanoacetyl)piperidine-4-carboxylic acid

Cat. No. B1474075
CAS RN: 1789884-34-9
M. Wt: 196.2 g/mol
InChI Key: IVGAMKFCXTUNFA-UHFFFAOYSA-N
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Description

“1-(2-Cyanoacetyl)piperidine-4-carboxylic acid” is a chemical compound with the empirical formula C9H14N2O2 and a molecular weight of 182.22 . It is a derivative of piperidine .


Molecular Structure Analysis

The molecular structure of “1-(2-Cyanoacetyl)piperidine-4-carboxylic acid” consists of a piperidine ring with a cyanoacetyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Cyanoacetyl)piperidine-4-carboxylic acid” are not fully detailed in the available sources. It is known to be a solid .

Scientific Research Applications

Synthesis and Characterization

1-(2-Cyanoacetyl)piperidine-4-carboxylic acid plays a crucial role in synthetic chemistry, serving as an intermediate in the synthesis of diverse chemical entities. For instance, its derivatives have been synthesized for studying cardiovascular activity and electrochemical oxidation, highlighting its importance in creating compounds with potential therapeutic benefits (Krauze et al., 2004). Similarly, its applications in the efficient synthesis of 4,4‐disubstituted piperidines demonstrate its utility in generating structures relevant to drug discovery and development (Ralbovsky et al., 2005).

Material Science and Catalysis

In the realm of material science, 1-(2-Cyanoacetyl)piperidine-4-carboxylic acid derivatives have been utilized for the functionalization of magnetic nanoparticles. These functionalized nanoparticles have shown promise as reusable catalysts for the synthesis of organic compounds, indicating the material's utility in enhancing the efficiency and sustainability of chemical synthesis processes (Ghorbani-Choghamarani & Azadi, 2015).

Medicinal Chemistry and Drug Discovery

The compound's derivatives have been investigated for their potential as anticancer agents, highlighting the role of 1-(2-Cyanoacetyl)piperidine-4-carboxylic acid in the discovery of new therapeutic agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated, showing promise in anticancer activity and necessitating further studies for therapeutic application (Rehman et al., 2018).

Chemical Synthesis and Pharmacology

Further, its application in the synthesis of vasodilation properties and selective inhibitors for matrix metalloproteinases underscores its versatility in medicinal chemistry, providing a foundation for the development of drugs with specific pharmacological activities (Girgis et al., 2008); (Pikul et al., 2001).

Safety and Hazards

The safety data sheet for “1-(2-Cyanoacetyl)piperidine-4-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-cyanoacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-4-1-8(12)11-5-2-7(3-6-11)9(13)14/h7H,1-3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGAMKFCXTUNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanoacetyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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